(E)-2,6-二叔丁基-4-(4-羟基苯乙烯基)-2H-吡喃-2-鎓 四氟硼酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

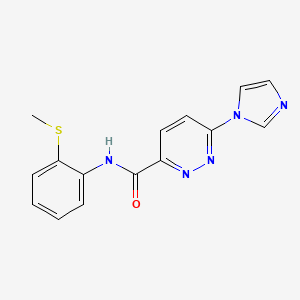

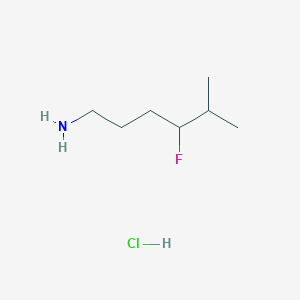

(E)-2,6-di-tert-butyl-4-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyran ring, a styryl group, and a tetrafluoroborate anion, which contribute to its distinct chemical properties.

科学研究应用

- 包括吡喃鎓盐的有机晶体已被研究用于生成强烈的、超宽带的太赫兹源 。这些源对于基础科学研究、安全、工业无损检测和医疗诊断中的应用至关重要。

- 太赫兹辐射与离子的基本运动、分子网络、电子和电子自旋的重叠使其对线性和非线性光谱学很有价值 .

- 吡喃鎓盐有助于开发灵敏的时域光谱 (TDS) 系统,这些系统对于太阳能吸收体和金属氧化物基光电极等材料的宽带表征至关重要 .

太赫兹 (THz) 光子学

非线性光学 (NLO) 特性

作用机制

Target of Action

Similar compounds such as resveratrol, a type of natural phenol or polyphenol, have been shown to interact with proteins called estrogen receptors . These receptors play a crucial role in modulating the inflammatory response .

Mode of Action

It’s worth noting that similar compounds like resveratrol act as pathway-selective estrogen receptor-α (erα) ligands to modulate the inflammatory response .

Biochemical Pathways

Compounds like resveratrol, which have similar structures, have been shown to modulate the inflammatory response via an estrogen receptor-signal integration network . They can suppress interleukin-6 transcription, which requires ERα and several ERα coregulators .

Result of Action

Similar compounds like resveratrol have been shown to modulate the inflammatory response . They suppress interleukin-6 transcription, which requires ERα and several ERα coregulators .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of (E)-2,6-di-tert-butyl-4-(4-hydroxystyryl)-2H-pyran-2-ylium tetrafluoroborate typically involves the following steps:

Formation of the Pyran Ring: The pyran ring is synthesized through a cyclization reaction involving appropriate precursors. This step often requires the use of catalysts and specific reaction conditions

属性

IUPAC Name |

4-[(E)-2-(2,6-ditert-butylpyrylium-4-yl)ethenyl]phenol;tetrafluoroborate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O2.BF4/c1-20(2,3)18-13-16(14-19(23-18)21(4,5)6)8-7-15-9-11-17(22)12-10-15;2-1(3,4)5/h7-14H,1-6H3;/q;-1/p+1/b8-7+; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FPDDCBMHTRBGIY-USRGLUTNSA-O |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)C=CC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[B-](F)(F)(F)F.CC(C)(C)C1=CC(=CC(=[O+]1)C(C)(C)C)/C=C/C2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H27BF4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

398.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![ethyl 4-[2-(4-chlorophenyl)-3-(furan-2-yl)-4,6-dioxo-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazol-5-yl]benzoate](/img/structure/B2505897.png)

![8-methoxy-2,2'-dioxo-2H,2'H-[3,4'-bichromene]-7'-yl thiophene-2-carboxylate](/img/structure/B2505898.png)

![Benzo[d]thiazol-6-yl(3-((6-ethyl-5-fluoropyrimidin-4-yl)oxy)pyrrolidin-1-yl)methanone](/img/structure/B2505900.png)

![Ethyl 2-(2-((3-(2-(4-methylbenzamido)ethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamido)benzoate](/img/structure/B2505901.png)

![1-[(Tert-butoxy)carbonyl]-2-methylazetidine-3-carboxylic acid](/img/structure/B2505902.png)

![[2-(2-Aminoethoxy)ethyl]diethylamine](/img/structure/B2505909.png)

![3-(benzyloxy)-N-({[2,3'-bipyridine]-3-yl}methyl)benzamide](/img/structure/B2505911.png)

![1-(4-bromophenyl)-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2505912.png)

![4-[4-(1-benzothiophene-2-carbonyl)piperazin-1-yl]-6-(1H-1,2,4-triazol-1-yl)pyrimidine](/img/structure/B2505915.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(3-oxo-2,3,5,6,7,8-hexahydrocinnolin-6-yl)acrylamide](/img/structure/B2505916.png)